![molecular formula C14H21NO B1596290 2-Phenyl-3-piperidin-1-yl-propan-1-ol CAS No. 802559-15-5](/img/structure/B1596290.png)
2-Phenyl-3-piperidin-1-yl-propan-1-ol
Overview
Description
“2-Phenyl-3-piperidin-1-yl-propan-1-ol” is a chemical compound with the molecular formula C14H21NO . It is similar to Biperiden hydrochloride, which is one of the most efficacious cholinolytics . Biperiden hydrochloride is used to treat Parkinson’s disease and various types of muscular spasms .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-3-piperidin-1-yl-propan-1-ol” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The molecular weight of “2-Phenyl-3-piperidin-1-yl-propan-1-ol” is 219.328 . Unfortunately, the available resources do not provide further details about its physical and chemical properties.Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents. They may interact with specific proteins or enzymes within cancer cells to inhibit their growth or induce apoptosis .
Antimicrobial and Antifungal Applications
These compounds have shown activity against various bacterial and fungal strains, potentially by interacting with key proteins in the pathogens .
Anti-Inflammatory Applications
Some piperidine derivatives exhibit COX-2 inhibitory activity, which is a mechanism often targeted for anti-inflammatory effects .
Synthesis of Complex Molecules
Piperidine derivatives are used in the synthesis of complex molecules, such as substituted piperidines and spiropiperidines, which have various scientific and pharmaceutical applications .
Antioxidant Properties
Naturally occurring piperidine-based compounds have demonstrated powerful antioxidant action due to their capability of hindering or suppressing free radicals .
properties
IUPAC Name |
2-phenyl-3-piperidin-1-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVSDAJJKLVHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276808 | |
Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
CAS RN |
802559-15-5 | |
Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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